molecular formula C12H14Cl2N2 B6165811 1-[4-(pyridin-3-yl)phenyl]methanamine dihydrochloride CAS No. 2490432-24-9

1-[4-(pyridin-3-yl)phenyl]methanamine dihydrochloride

Cat. No.: B6165811
CAS No.: 2490432-24-9
M. Wt: 257.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(pyridin-3-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2 It is a derivative of methanamine, featuring a pyridin-3-yl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(pyridin-3-yl)phenyl]methanamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 4-bromobenzaldehyde.

    Grignard Reaction: The 4-bromopyridine undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then coupled with 4-bromobenzaldehyde in the presence of a palladium catalyst to form the intermediate compound.

    Reduction: The intermediate compound is reduced using a suitable reducing agent such as lithium aluminum hydride to yield 1-[4-(pyridin-3-yl)phenyl]methanamine.

    Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(pyridin-3-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as oxidizing agents.

    Reduction: Lithium aluminum hydride as a reducing agent.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Aldehydes, ketones, and other carbonyl compounds.

    Reduction: Different amine derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-[4-(pyridin-3-yl)phenyl]methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(pyridin-3-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[4-(pyridin-3-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(pyridin-4-yl)methanamine
  • N-methyl-1-pyrimidin-4-ylethanamine dihydrochloride
  • 1-(4-methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications.

Properties

CAS No.

2490432-24-9

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.